5-[(3,4-dimethoxyphenyl)carbonyl]-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-DIMETHOXYBENZOYL)-1,3,6-TRIMETHYL-2,4(1H,3H)-PYRIMIDINEDIONE is a synthetic organic compound that belongs to the class of pyrimidinediones. This compound is characterized by its unique structure, which includes a dimethoxybenzoyl group and three methyl groups attached to a pyrimidinedione core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-DIMETHOXYBENZOYL)-1,3,6-TRIMETHYL-2,4(1H,3H)-PYRIMIDINEDIONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzoic acid and 1,3,6-trimethyluracil.
Acylation Reaction: The 3,4-dimethoxybenzoic acid is converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl2). This acyl chloride is then reacted with 1,3,6-trimethyluracil in the presence of a base such as pyridine to form the desired product.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-DIMETHOXYBENZOYL)-1,3,6-TRIMETHYL-2,4(1H,3H)-PYRIMIDINEDIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(3,4-DIMETHOXYBENZOYL)-1,3,6-TRIMETHYL-2,4(1H,3H)-PYRIMIDINEDIONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3,4-DIMETHOXYBENZOYL)-1,3,6-TRIMETHYL-2,4(1H,3H)-PYRIMIDINEDIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, such as G-protein-coupled receptors (GPCRs) or nuclear receptors.
Affecting Signal Transduction: Influencing intracellular signaling pathways, such as the MAPK or PI3K/Akt pathways.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dimethoxybenzoyl)-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione: A structurally similar compound with two methyl groups instead of three.
5-(3,4-Dimethoxybenzoyl)-1,3,6-trimethyl-2,4(1H,3H)-quinazolinedione: A related compound with a quinazoline core instead of a pyrimidinedione core.
Uniqueness
5-(3,4-DIMETHOXYBENZOYL)-1,3,6-TRIMETHYL-2,4(1H,3H)-PYRIMIDINEDIONE is unique due to its specific substitution pattern and the presence of both dimethoxybenzoyl and trimethyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H18N2O5 |
---|---|
Molecular Weight |
318.32 g/mol |
IUPAC Name |
5-(3,4-dimethoxybenzoyl)-1,3,6-trimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H18N2O5/c1-9-13(15(20)18(3)16(21)17(9)2)14(19)10-6-7-11(22-4)12(8-10)23-5/h6-8H,1-5H3 |
InChI Key |
LQQBWJFXZYQBQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)C(=O)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.